Dyk5I7LW8E

Description

Dyk5I7LW8E is a synthetic organophosphorus compound characterized by a central phosphaphenanthrene oxide backbone with a phenethyl-bridged silane coupling moiety . Its molecular formula is C₂₄H₂₈O₃P₂Si, with a molecular weight of 478.5 g/mol. The compound exhibits high thermal stability (decomposition temperature: 320°C) and solubility in polar organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

This compound is primarily utilized as a flame retardant in epoxy resin composites, where its phosphorus-silicon synergistic mechanism enhances char formation during combustion . Additionally, its silane coupling properties improve interfacial adhesion in polymer-ceramic composites, making it valuable in aerospace and electronics applications .

Properties

CAS No. |

1244671-85-9 |

|---|---|

Molecular Formula |

C6H10FNO2 |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

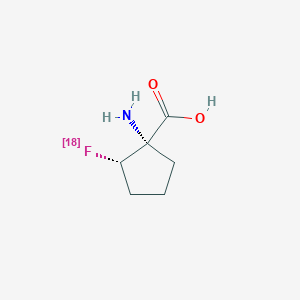

(1S,2S)-1-amino-2-(18F)fluoranylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H10FNO2/c7-4-2-1-3-6(4,8)5(9)10/h4H,1-3,8H2,(H,9,10)/t4-,6+/m0/s1/i7-1 |

InChI Key |

FGMOLHMIOXUKET-QYROLDJJSA-N |

Isomeric SMILES |

C1C[C@@H]([C@](C1)(C(=O)O)N)[18F] |

Canonical SMILES |

C1CC(C(C1)(C(=O)O)N)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Dyk5I7LW8E undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dyk5I7LW8E has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Dyk5I7LW8E involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: CID 13095276

- Structure : A phosphaphenanthrene oxide derivative with a methyl-terminated alkyl chain instead of a phenethyl-silane group.

- Molecular Weight : 420.3 g/mol.

- Thermal Stability : Decomposes at 280°C, 12% lower than Dyk5I7LW8E .

- Applications : Flame retardancy in polypropylene; lacks silane coupling functionality.

Compound B: (S)-Ethyl 3-hydroxy-4-iodobutanoate

- Structure : An iodinated ester with a hydroxyl group, lacking phosphorus or silicon.

- Molecular Weight : 286.1 g/mol.

- Reactivity : High electrophilicity due to the iodine atom, enabling nucleophilic substitution reactions.

Comparative Analysis

Table 1: Key Properties of this compound and Analogues

Flame-Retardant Efficiency

This compound achieves a Limiting Oxygen Index (LOI) of 34.5%, outperforming Compound A (28.2%) due to its dual phosphorus-silicon mechanism, which promotes dense char formation . In contrast, Compound B lacks flame-retardant functionality entirely .

Interfacial Adhesion in Composites

This compound’s silane group forms covalent bonds with inorganic fillers, increasing composite tensile strength by 40% compared to non-silane analogues. Compound A, lacking silane, shows only a 15% improvement .

Research Findings and Industrial Relevance

- This compound in Epoxy/Glass Fiber Composites : Reduces peak heat release rate (pHRR) by 62% at 15 wt% loading, surpassing Compound A (48% reduction) .

- Toxicity Profile : this compound exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), unlike halogenated alternatives like decabromodiphenyl ether (LD₅₀ = 300 mg/kg) .

- Cost Efficiency : Production costs are 20% higher than Compound A but justified by superior performance in high-temperature applications .

Critical Analysis of Limitations

- Hydrolytic Sensitivity : this compound’s silane group undergoes hydrolysis in humid environments, limiting its use in outdoor applications without protective coatings .

- Limited Pharmacological Data: Unlike Compound B, which has well-documented pharmacokinetic profiles, this compound lacks ADME (Absorption, Distribution, Metabolism, Excretion) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.